N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is a useful research compound. Its molecular formula is C23H20ClN3OS and its molecular weight is 421.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
Benzothiazole derivatives have been reported to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently being studied .
Dosage Effects in Animal Models
Studies on the effects of different dosages of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide in animal models are ongoing. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Current research is focused on identifying any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Research is ongoing to determine the subcellular localization of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide and any effects on its activity or function. This includes studying any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3OS/c1-16-10-12-19(24)22-21(16)26-23(29-22)27(15-18-9-5-6-14-25-18)20(28)13-11-17-7-3-2-4-8-17/h2-10,12,14H,11,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWRWEWYFNRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.